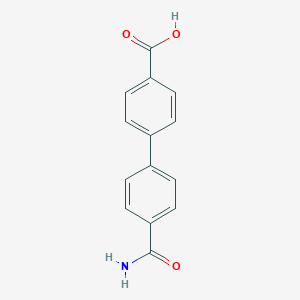

(4-Methoxy-2-methylphenyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related hydrazine derivatives often involves reactions with various substrates to form compounds with potential biological activities. For instance, coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides have been synthesized, highlighting the versatility of methoxyphenyl-hydrazine derivatives in forming complex structures with metal ions (Gulea et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds containing the (4-methoxy-2-methylphenyl)hydrazine moiety can be complex, with studies revealing the detailed crystallography of such compounds. For example, the crystal structure of a new aromatic hydrazone derived from methoxyphenyl ethanone has been characterized, demonstrating the intricate arrangements possible with this functional group (Tian Xiao-xue, 2011).

Chemical Reactions and Properties

Reactions involving (4-methoxy-2-methylphenyl)hydrazine derivatives can lead to a variety of novel compounds. These reactions are pivotal in synthesizing heterocyclic compounds, which have significant biological activities. For example, reactions with carbonyl compounds have yielded 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, showcasing the reactivity of this functional group in synthesizing complex molecules (Shandala et al., 1984).

Physical Properties Analysis

The physical properties of (4-methoxy-2-methylphenyl)hydrazine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in different fields. These properties are determined by the molecular structure and functional groups present in the compound. While specific studies focusing on the physical properties of (4-methoxy-2-methylphenyl)hydrazine were not identified, it is known that such properties are essential for the practical use of chemical compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are key factors that determine the applications of (4-methoxy-2-methylphenyl)hydrazine derivatives. Their ability to undergo various chemical reactions makes them valuable in synthetic chemistry and materials science. The synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, exemplifies the potential of hydrazine derivatives in specialized applications (Badgujar et al., 2009).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- Conversion to Pyridazinones, Pyrrolones, and Pyrazolones: Derivatives of (4-Methoxy-2-methylphenyl)hydrazine have been synthesized and used as precursors for a variety of heterocyclic compounds, including pyridazinones, N-amino-pyrolones, and pyrazol-ones through cyclization reactions. This illustrates the compound's utility in creating pharmacologically relevant structures (Soliman et al., 2022).

Synthesis of Fluorescent Probes

- Development of Fluorescent Probes for Hydrazine Detection: A turn-on fluorescent probe based on ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction has been developed for the detection of hydrazine, showcasing the compound's role in environmental and biological monitoring. This probe offers high selectivity and sensitivity, with practical applications in real-time paper strip assays, vapor tests, soil analysis, and water assay (Jung et al., 2019).

Air Monitoring and Environmental Applications

- Air Monitoring of Aldehydes: Derivatives of (4-Methoxy-2-methylphenyl)hydrazine have been synthesized for the determination of aldehydes in air samples, demonstrating its applicability in environmental monitoring. These compounds offer superior detection limits compared to established reagents, highlighting their potential in enhancing air quality assessments (Kempter et al., 2002).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: Novel Schiff bases containing (4-Methoxyphenyl) derivatives have shown promising antimicrobial activities. This indicates the potential of (4-Methoxy-2-methylphenyl)hydrazine derivatives in contributing to the development of new antimicrobial agents (Bharti et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Hydrazines, in general, are known to interact with various biological molecules due to their reactive nature .

Mode of Action

Hydrazines are known to react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the carbonyl carbon of the aldehyde or ketone. This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones can potentially interfere with normal metabolic processes involving aldehydes and ketones .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 18866 , which may influence its absorption and distribution in the body.

Result of Action

The formation of oximes and hydrazones could potentially alter the function of proteins and other biomolecules that contain aldehyde or ketone groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of (4-Methoxy-2-methylphenyl)hydrazine. For instance, the compound is stable at room temperature .

Propriétés

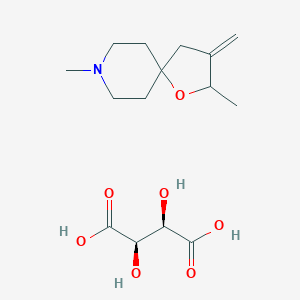

IUPAC Name |

(4-methoxy-2-methylphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-7(11-2)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTUZVAQYOUQDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395659 |

Source

|

| Record name | (4-methoxy-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170143-40-5 |

Source

|

| Record name | (4-methoxy-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)